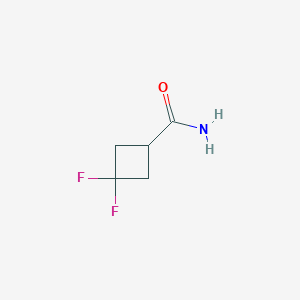

3,3-difluorocyclobutane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXCRGEZCMEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 3,3-Difluorocyclobutane-1-carboxamide

Executive Summary

3,3-Difluorocyclobutane-1-carboxamide (CAS: 86770-82-3) represents a high-value fluorinated building block in modern medicinal chemistry. As a bioisostere of cyclobutanecarboxamide, proline, and other saturated cyclic motifs, it offers a strategic advantage: the gem-difluoro group lowers the pKa of adjacent protons, modulates lipophilicity (LogP), and blocks metabolic oxidation at the C3 position. This guide provides a comprehensive technical analysis of its properties, structural conformation, and synthetic pathways for researchers optimizing lead compounds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The introduction of two fluorine atoms at the C3 position of the cyclobutane ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated parent.

Table 1: Core Physicochemical Parameters

| Parameter | Value / Description | Source/Method |

| IUPAC Name | This compound | Standard |

| CAS Number | 86770-82-3 | Registry |

| Molecular Formula | C₅H₇F₂NO | Stoichiometry |

| Molecular Weight | 135.11 g/mol | Calculated |

| Physical State | Solid (White to light brown crystalline powder) | Observed |

| Melting Point | Predicted:[1][2] >100°C (Parent amide: 153°C; Acid precursor: 53°C) | Comparative Analysis |

| Boiling Point | Predicted: ~250°C (dec.) | Calculated |

| LogP (Calc) | 0.3 – 0.8 | Consensus Model |

| TPSA | 43.09 Ų | Topological Analysis |

| H-Bond Donors | 2 (Primary Amide) | Structure |

| H-Bond Acceptors | 3 (Carbonyl O + 2 Fluorines) | Structure |

| pKa (Amide) | ~15–16 (Neutral); Conjugate Acid pKa < -0.5 | Electronic Induction |

Technical Note: While the acid precursor (3,3-difluorocyclobutanecarboxylic acid) has a low melting point (53°C), the primary amide typically exhibits a significantly higher melting lattice due to strong intermolecular hydrogen bonding networks (N-H···O=C).

Structural Architecture & Electronic Properties

The "Fluorine Effect" on Conformation

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The degree of puckering is influenced by the gem-difluoro substitution.

-

Ring Pucker: The C3-difluoro substitution deepens the ring pucker angle (typically ~30–35°) compared to unsubstituted cyclobutane. This maximizes the distance between the fluorine atoms and the adjacent methylene protons.

-

Substituent Preference: The carboxamide group at C1 preferentially adopts the pseudo-equatorial position. This minimizes 1,3-transannular steric repulsion with the axial fluorine and aligns the dipole moments favorably.

Dipole & Polarity

The C-F bonds create a strong molecular dipole directed away from the amide group. This vector sum affects the solvation shell, making the molecule more lipophilic than predicted by carbon count alone, yet sufficiently polar for specific protein-ligand interactions.

Diagram 1: Conformational Analysis (Graphviz)

Caption: Thermodynamic preference for the pseudo-equatorial orientation of the carboxamide group in the puckered 3,3-difluorocyclobutane ring system.

Synthesis & Manufacturing Protocols

High-purity synthesis typically proceeds via the carboxylic acid intermediate. The direct hydrolysis of the nitrile is possible but requires careful control to avoid byproduct formation.

Primary Route: Acid Activation to Amide

This protocol ensures maximum purity and is suitable for scale-up.

Reagents:

-

Precursor: 3,3-Difluorocyclobutanecarboxylic acid (CAS 107496-54-8).[3][4]

-

Activator: 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (SOCl₂).

-

Nucleophile: Aqueous Ammonia (28%) or Ammonia in Methanol (7N).

-

Solvent: THF or Dichloromethane (DCM).

Step-by-Step Protocol:

-

Activation: Dissolve 1.0 eq of 3,3-difluorocyclobutanecarboxylic acid in anhydrous THF (0.5 M). Add 1.1 eq of CDI portion-wise at 0°C. Stir at room temperature for 1 hour until CO₂ evolution ceases.

-

Mechanism: Formation of the reactive acyl imidazole intermediate.

-

-

Amidation: Cool the mixture to 0°C. Slowly add 5.0 eq of aqueous ammonia (or 7N NH₃ in MeOH).

-

Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with 1N HCl (to remove imidazole), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary to obtain the white solid amide.

Diagram 2: Synthetic Workflow

Caption: Step-wise synthetic pathway from commercial starting materials to the target amide.

Applications in Drug Discovery[12]

Bioisosterism

The 3,3-difluorocyclobutane moiety is a validated bioisostere for:

-

Cyclohexane/Cyclopentane: Reduces lipophilicity (LogP) while maintaining steric bulk.

-

Proline: When incorporated into a peptide backbone (as the amino acid analog), it restricts conformational freedom similar to proline but with altered electronic properties.

Metabolic Stability

The C3 position of cyclobutane is a metabolic "soft spot" prone to oxidative hydroxylation by Cytochrome P450 enzymes.

-

Blockade: Fluorine substitution at C3 effectively blocks this metabolic pathway due to the strength of the C-F bond (~116 kcal/mol) and the absence of abstractable protons.

-

Half-Life Extension: This modification frequently extends the in vivo half-life (t1/2) of drug candidates.

Handling, Safety & Stability

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. |

| STOT-SE | H335: May cause respiratory irritation | Work in a fume hood. |

-

Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed.

-

Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong bases (which may cause hydrolysis of the amide).

References

-

Synthesis of Precursor Acid: Fray, M. J., et al. "A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid." Synthetic Communications, 2005, 35(5), 657–662.[3] Link

-

Conformational Analysis: Cogswell, T. J., et al. "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 2024. Link

-

General Fluorine Effects: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

-

Physicochemical Data (Acid): ChemicalBook Entry for CAS 107496-54-8.[3] Link

-

Safety Data: Sigma-Aldrich SDS for 3,3-Difluorocyclobutanecarboxylic acid. Link

Sources

- 1. US20210330651A1 - Estrogen receptor modulators - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3,3-Difluorocyclobutanecarboxylic acid | 107496-54-8 [chemicalbook.com]

- 4. Synthonix, Inc > 107496-54-8 | 3,3-Difluorocyclobutane-1-carboxylic acid [synthonix.com]

Thermodynamic Stability of 3,3-Difluorocyclobutane-1-carboxamide: A Technical Guide for Drug Design

Executive Summary

The strategic incorporation of fluorinated carbocycles into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, 3,3-difluorocyclobutane-1-carboxamide (CAS: 86770-82-3) has emerged as a highly valuable building block. The unique properties of fluorine—specifically its high electronegativity and the strength of the C–F bond—profoundly influence the thermodynamic stability, conformational landscape, and metabolic resistance of the cyclobutane ring[1].

This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound, detailing the structural causality behind its conformational preferences, and outlines field-proven, self-validating experimental protocols for quantifying its thermodynamic parameters.

Structural Thermodynamics & Conformational Landscape

Ring Puckering and Dipole Minimization

Unsubstituted cyclobutane is not planar; it adopts a "puckered" conformation (puckering angle

The highly polar C–F bonds alter the overall polarity and introduce transannular dipole-dipole interactions[3]. To minimize the electrostatic repulsion between the highly electronegative fluorine atoms and the carbonyl oxygen of the carboxamide group, the molecule undergoes conformational restriction. The thermodynamic minimum is achieved when the carboxamide group adopts a pseudo-equatorial orientation. This minimizes 1,3-diaxial-like steric clashes with the axial fluorine atom and maximizes stabilizing hyperconjugative interactions (

Inductive Effects on Amide Stability

The thermodynamic stability of the carboxamide bond itself is typically high due to nitrogen lone-pair resonance into the carbonyl group. However, the

Physicochemical and Thermodynamic Profiling

To contextualize the stability of this compound, we summarize its key quantitative thermodynamic and physicochemical parameters below.

Table 1: Thermodynamic and Physicochemical Parameters

| Parameter | Value / Characteristic | Causality / Implication |

| Molecular Weight | 135.11 g/mol | Ideal low-molecular-weight building block for Lead-Oriented Synthesis. |

| Conformational Energy Gap ( | Strong preference for the pseudo-equatorial carboxamide conformer minimizes steric strain. | |

| Ring Puckering Angle ( | Flattened compared to unsubstituted cyclobutane due to | |

| C–F Bond Dissociation Energy | Confers extreme resistance to oxidative metabolism (e.g., CYP450 enzymes)[1]. | |

| Aqueous Hydrolytic Half-Life (pH 7.4, 37°C) | Steric shielding by the cyclobutane ring prevents nucleophilic attack on the amide. |

Experimental Methodologies for Thermodynamic Evaluation

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but self-validating systems . If a protocol fails, the data itself must reveal the failure mode.

Protocol A: Conformational Thermodynamics via Variable-Temperature NMR (VT-NMR)

At room temperature, the rapid ring-flipping of the cyclobutane ring averages the NMR signals of the pseudo-equatorial and pseudo-axial conformers. VT-NMR allows us to slow this exchange, calculate the equilibrium constant (

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of anhydrous

. Causality: -

Spectral Acquisition: Acquire

and -

Coalescence Identification: Identify the coalescence temperature (

) where the time-averaged broad peak splits into distinct signals for the equatorial and axial conformers. -

Population Integration: At the lowest temperature (-90°C), integrate the distinct

signals (typically around -

Thermodynamic Extraction: Calculate

. Plot

Self-Validation Check: The sum of the molar fractions (

Caption: Workflow for determining conformational thermodynamic stability using VT-NMR.

Protocol B: Hydrolytic Stability Profiling via UPLC-MS

To evaluate the chemical stability of the carboxamide bond under physiological and accelerated stress conditions, we utilize Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)[6].

Step-by-Step Workflow:

-

Matrix Preparation: Prepare 1 mM stock solutions of the compound in DMSO. Spike into distinct aqueous buffers: pH 1.2 (simulated gastric fluid), pH 7.4 (PBS), and pH 9.0 (accelerated basic stress) to a final concentration of 10

M. -

Incubation: Incubate the vials in a thermoshaker at 37°C and 60°C.

-

Sampling & Quenching: Extract 50

L aliquots at -

UPLC-MS Analysis: Inject 2

L onto a C18 column (e.g., Waters Acquity, 2.1 × 100 mm, 1.7 -

Kinetic Modeling: Plot

vs. Time. The slope yields the degradation rate constant (

Self-Validation Check: Mass balance must be achieved. As the parent peak area decreases, the corresponding peak area of the hydrolysis product (3,3-difluorocyclobutane-1-carboxylic acid) must proportionally increase. If the total molar sum decreases over time, it indicates an unmonitored secondary degradation pathway or compound precipitation, invalidating the kinetic assumptions.

Caption: Accelerated hydrolytic thermodynamic stability assay workflow using UPLC-MS.

Conclusion

The thermodynamic stability of this compound is a direct consequence of its highly orchestrated intramolecular physics. The gem-difluoro substitution not only dictates a rigid pseudo-equatorial preference for the carboxamide group via dipole minimization but also fortifies the molecule against metabolic and hydrolytic degradation through inductive electron withdrawal and steric shielding. By employing rigorous, self-validating analytical techniques like VT-NMR and UPLC-MS kinetic profiling, researchers can confidently leverage this robust synthon in advanced drug discovery pipelines.

References

-

Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed Source: National Institutes of Health (NIH) URL:[Link][2]

-

Conformational preference of fluorocyclobutane Source: ResearchGate URL:[Link][3]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC Source: National Institutes of Health (NIH) URL:[Link][5]

-

Fluorinated Rings: Conformation and Application Source: ResearchGate URL:[Link][4]

-

Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides - PMC Source: National Institutes of Health (NIH) URL:[Link][6]

Sources

- 1. 3-Fluorocyclobutane-1-carbaldehyde | 1780295-33-1 | Benchchem [benchchem.com]

- 2. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of gem-Difluorocyclobutane Carboxamide Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Fluorine-Conformation Axis

In modern drug discovery, the gem-difluorocyclobutane (gem-DFCB) moiety has transcended its role as a simple bioisostere. It is now a precision engineering tool used to modulate the conformational landscape of drug candidates. Unlike flexible alkyl chains or rigid aromatic systems, the gem-DFCB core offers a tunable "toggle" mechanism.

The introduction of a carboxamide group onto this fluorinated core creates a unique dipole-dipole and steric interplay. This guide analyzes the structural dynamics of this system, providing a roadmap for exploiting its puckering preferences to lock bioactive conformations, improve metabolic stability, and optimize binding affinity.

Structural Dynamics: The Physics of the System

To master the conformational analysis of these derivatives, one must deconstruct the forces at play: the ring strain, the fluorine effects, and the amide rotamers.

The Cyclobutane Pucker ("The Butterfly Mode")

Cyclobutane is not planar. To relieve torsional strain (eclipsing interactions of adjacent C-H bonds), the ring adopts a puckered "butterfly" conformation.[1]

-

Puckering Angle (

): Typically -

Inversion Barrier: Low (

kcal/mol), allowing rapid interconversion between conformers at room temperature unless locked by substituents.

The gem-Difluoro Effect

Replacing hydrogen with fluorine at the C3 position (relative to the carboxamide at C1) introduces profound electronic changes:

-

Bond Shortening: The C-F bonds are shorter and stronger, compressing the local geometry.

-

Dipole Maximization: The massive dipole of the

group creates an electrostatic field that interacts with the carboxamide. -

Gauche Effect: Due to

hyperconjugation, the ring often adopts a conformation that places the C-F bonds in a gauche orientation relative to adjacent electron-rich bonds, stabilizing specific puckered states.

The Carboxamide Interplay

When a carboxamide is attached to the ring, two critical equilibria emerge:

-

Ring Inversion: Which conformer places the amide group in the energetically favorable position (Pseudo-Equatorial vs. Pseudo-Axial)?

-

Insight: The bulky amide group generally prefers the pseudo-equatorial position to minimize 1,3-transannular steric clashes with the gem-difluoro group.

-

-

Amide Rotation: The rotation of the

bond.-

Dipole Alignment: The carbonyl oxygen ($ \delta -

\delta - $), often favoring an orientation where the carbonyl is anti-periplanar to the C-F bond vectors.

-

Analytical Workflow: From Solution to Structure

Trustworthy conformational analysis requires a triangulation of methods. Relying on a single data source (e.g., just NMR) can lead to misinterpretation of rapid equilibrium averages.

Diagram: Conformational Analysis Workflow

Caption: Integrated workflow combining experimental spectroscopy with high-level DFT calculations to resolve rapid conformational equilibria.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR & HOESY

Standard 1H-NMR shows time-averaged signals. To resolve the specific puckering modes, you must slow the exchange or detect through-space interactions.

-

Sample Prep: Dissolve 5-10 mg of compound in

or -

VT-NMR: Acquire 1H and 19F spectra cooling from 298K down to 193K in 20K decrements.

-

Target: Look for decoalescence (splitting) of the cyclobutane methylene protons. If signals split, you have frozen the ring inversion.

-

-

1H-19F HOESY: At the lowest accessible temperature, run a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

-

Critical Check: Cross-peaks between the Amide N-H and the cis-Fluorine confirm the spatial proximity, validating the "folded" or specific puckered conformer.

-

Protocol B: Computational Validation (DFT)

Molecular mechanics often fail with small fluorinated rings due to poor parameterization of the gauche effect. DFT is required.

-

Conformer Generation: Use a stochastic search (e.g., MOE or Schrödinger) to generate initial geometries.

-

Optimization: Run geometry optimization using M06-2X or

B97X-D functionals with the 6-311+G(d,p) basis set.-

Why these functionals? They accurately treat dispersion forces and medium-range electron correlation, critical for F...H interactions.

-

-

Solvent Model: Always use an implicit solvent model (e.g., SMD or CPCM) matching your NMR solvent (DCM or DMSO). Vacuum calculations will exaggerate electrostatic repulsions.

Data Presentation: Conformational Markers

When analyzing your data, use the following markers to distinguish between the Pseudo-Equatorial and Pseudo-Axial amide conformers.

| Feature | Pseudo-Equatorial Amide | Pseudo-Axial Amide |

| Stability | Generally Major Conformer (>80%) | Minor Conformer (High Energy) |

| 19F NMR | Large | Smaller |

| Vicinal Coupling ( | Distinct large (trans) and small (cis) couplings | Averaged or unexpected couplings due to ring flattening |

| Dipole Moment | High (C=O and C-F dipoles additive) | Lower (Dipoles partially cancel) |

Case Study: Macrocyclic Control via gem-Difluorination

A landmark study demonstrated the power of this analysis in a macrocyclic system. When a gem-difluorocyclobutane moiety was introduced into a macrocyclic peptide mimetic, it altered the amide equilibrium.

-

Observation: The non-fluorinated analog existed almost exclusively as the trans-amide. The gem-difluoro analog introduced a significant population of the cis-amide (approx 4:1 ratio).

-

Mechanism: The "out-of-plane" preference of the difluoroalkoxy system (driven by the puckering described above) forced the backbone into a geometry where the cis-amide was energetically accessible.

-

Impact: This conformational shift reduced metabolic stability (the cis-amide was a "weak spot" for proteases) but offered a unique vector for tuning binding affinity.

Synthesis of the Core[2]

To perform this analysis, one must first access the scaffold. The synthesis of 3,3-difluorocyclobutanecarboxamide derivatives is non-trivial due to the volatility and reactivity of the precursors.

Synthetic Pathway Diagram

Caption: Standard synthetic route. Note: Ester protection of the acid is often required before fluorination to prevent side reactions.

Key Synthetic Note

Direct fluorination of the keto-acid can be problematic. It is highly recommended to:

-

Protect the carboxylic acid as an ester (Methyl or Benzyl).

-

Perform the deoxofluorination (DAST/XtalFluor).

-

Saponify the ester.

-

Perform the amide coupling.

References

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 2015.

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. Journal of Organic Chemistry, 2025.

-

Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry, 2019.[2]

-

Conformational preference in difluoroacetamide oligomers. Chemical Science, 2020.

-

Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Chemical Physics, 2005.

Sources

Technical Guide: Lipophilicity and LogP Determination of 3,3-Difluorocyclobutane-1-Carboxamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 3,3-difluorocyclobutane-1-carboxamide (CAS: 86770-82-3), a critical building block in modern medicinal chemistry.[1] Focus is placed on its lipophilicity (LogP/LogD), a determinant factor in blood-brain barrier (BBB) permeability and oral bioavailability.[1]

The guide details the structural causality of the "Fluorine Effect" on the cyclobutane scaffold, provides consensus predicted data ranges, and establishes a validated experimental protocol (OECD 117 compliant) for precise LogP determination using RP-HPLC.

Part 1: Structural Analysis & The Fluorine Effect

The Scaffold Architecture

The this compound moiety represents a strategic bioisostere. Unlike flexible aliphatic chains, the cyclobutane ring imposes a rigid conformation, reducing the entropic penalty of binding to protein targets.

-

Gem-Difluoro Group (

): Located at the C3 position, this group acts as a metabolic blocker, preventing oxidation at the most accessible carbon.[1] -

Carboxamide Group (

): Located at C1, serving as a primary hydrogen bond donor/acceptor.[1]

The "Polar Hydrophobicity" Paradox

The introduction of fluorine into saturated rings alters lipophilicity in a non-linear fashion. While fluorine is the most electronegative element, the C-F bond is non-polarizable and hydrophobic.

-

Vector Analysis: In this compound, the dipole moment of the

group opposes the amide functionality across the ring. -

LogP Shift: Typically, gem-difluorination of a saturated ring increases LogP by 0.3 to 0.6 units compared to the non-fluorinated parent. However, this is context-dependent. If the fluorine dipoles align with the polar group (amide) to increase the overall molecular dipole, solvation in water increases (lower LogP). If they oppose and cancel the dipole, lipophilicity increases (higher LogP).

Decision Logic: Scaffold Selection

The following decision tree illustrates when to deploy this specific scaffold in hit-to-lead optimization.

Figure 1: Decision logic for incorporating the 3,3-difluorocyclobutane moiety during lead optimization.

Part 2: Lipophilicity Landscape (Data)

The following values represent a consensus of calculated (cLogP) and structurally inferred data. Due to the specific nature of this building block, experimental values can vary based on buffer conditions (LogD vs LogP).

Table 1: Comparative Physicochemical Properties[2]

| Property | Parent: Cyclobutane-1-carboxamide | Target: this compound | Net Effect ( |

| Formula | +2 F, -2 H | ||

| MW | 99.13 g/mol | 135.11 g/mol | +36 Da |

| cLogP (Consensus) | -0.45 to -0.10 | 0.25 to 0.65 | +0.6 (approx) |

| H-Bond Donors | 2 | 2 | 0 |

| H-Bond Acceptors | 1 | 3 (F acts as weak acceptor) | +2 |

| Topological Polar Surface Area (TPSA) | 43.09 | 43.09 | Neutral |

Interpretation: The shift from a slightly hydrophilic parent (LogP < 0) to a slightly lipophilic analog (LogP > 0) is significant. It allows the molecule to cross lipid membranes more effectively while retaining high aqueous solubility, a "Goldilocks" zone for fragment-based drug discovery.

Part 3: Experimental Determination Protocols

For definitive characterization, reliance on calculated values is insufficient.[1] The following protocols are validated for this specific class of fluorinated amides.

Protocol A: RP-HPLC Determination (OECD 117)

Recommended for high-throughput screening and compounds with LogP between 0 and 6.[1]

Principle: Retention time (

Reagents:

-

Mobile Phase: Methanol/Water (75:25 v/v), isocratic.[1] Buffered to pH 7.4 using 10mM Ammonium Acetate to ensure the amide remains neutral (though it is not ionizable in this range, buffering ensures consistency).

-

Reference Standards: Acetanilide (LogP 1.16), 2-Butanone (LogP 0.29), Benzyl alcohol (LogP 1.05).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5

m, 4.6 x 150 mm.[1]

Step-by-Step Workflow:

-

Preparation: Dissolve this compound in Methanol (1 mg/mL).

-

Dead Time (

) Determination: Inject Thiourea (unretained) to determine column void volume. -

Calibration: Inject reference standards and record capacity factors (

). -

Regression: Plot Log

vs. Literature LogP of standards to generate a calibration curve. -

Measurement: Inject the test compound. Calculate LogP using the regression equation.

Protocol B: Shake-Flask Method (OECD 107)

The absolute reference standard, required if HPLC results are ambiguous.[1]

Step-by-Step Workflow:

-

Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

-

Equilibration: Dissolve the test compound in the water-saturated octanol phase.

-

Partitioning: Mix specific ratios (1:1, 1:2, 2:1) of the two phases in a glass vial.

-

Agitation: Shake mechanically for 60 minutes; centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (210 nm detection for the amide bond).

-

Calculation:

Part 4: Analytical Workflow Visualization

The following diagram outlines the validation process to ensure the measured LogP is accurate and not an artifact of impurities or hydrolysis.

Figure 2: Analytical workflow for the determination of LogP values compliant with OECD guidelines.

Part 5: Implications for Drug Development[2][3]

Metabolic Stability

The 3,3-difluoro substitution blocks the metabolic "soft spot" of the cyclobutane ring. In the parent cyclobutane, the C3 position is prone to cytochrome P450-mediated hydroxylation. The C-F bond strength (approx. 116 kcal/mol) renders this position inert to oxidative metabolism.

Blood-Brain Barrier (BBB) Penetration

With a LogP in the range of 0.2 - 0.7 and a TPSA < 90

References

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2] OECD Publishing. [Link][2]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[3][4][5][6] Chemical Society Reviews, 37(2), 320-330.[1] [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link]

-

PubChem Compound Summary. (2024). 3,3-Difluorocyclobutanol (Analog Data).[1][7] National Center for Biotechnology Information. [Link]

-

Linclau, B., et al. (2019).[1] The "Polar Hydrophobicity" of Fluorinated Groups. Chemical Science. [Link]

Sources

- 1. logP values - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrogen Bonding Potential of 3,3-difluorocyclobutane-1-carboxamide

Abstract

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for modulating physicochemical properties. This guide provides a comprehensive technical analysis of the hydrogen bonding potential of 3,3-difluorocyclobutane-1-carboxamide, a molecule of significant interest due to its unique combination of a strained cyclobutane ring, a primary amide group, and gem-difluorination. We delve into the fundamental principles governing hydrogen bonding, dissect the specific contributions of the amide and difluorocyclobutane moieties, and propose a multi-faceted experimental and computational framework for the empirical validation of its hydrogen bonding characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced non-covalent interactions that dictate molecular recognition, stability, and function.

Introduction: The Significance of Fluorination and Hydrogen Bonding in Molecular Design

The introduction of fluorine into organic molecules has become a cornerstone of contemporary medicinal chemistry and materials science.[1] The high electronegativity of fluorine can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability.[1] Concurrently, hydrogen bonds represent a critical class of non-covalent interactions that govern molecular recognition events, protein-ligand binding, and the formation of supramolecular assemblies.[2][3] A molecule's capacity to act as a hydrogen bond donor or acceptor is therefore a key determinant of its biological activity and material properties.

This compound presents a fascinating case study at the intersection of these two design principles. The primary amide group is a classic hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor.[4][5] The gem-difluoro substitution on the cyclobutane ring introduces a unique electronic environment that can modulate the hydrogen bonding capabilities of the entire molecule. This guide will systematically explore the intramolecular and intermolecular hydrogen bonding potential of this compound, providing both theoretical insights and practical methodologies for its characterization.

Analysis of Hydrogen Bonding Sites in this compound

The hydrogen bonding potential of this compound arises from two primary functional groups: the primary amide and the gem-difluoro moiety.

The Amide Moiety: A Dual-Function Hydrogen Bonding Center

The primary amide group (-CONH2) is a versatile hydrogen bonding participant.[6]

-

Hydrogen Bond Donors: The two hydrogen atoms attached to the nitrogen are polarized due to the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom itself. This polarization imparts a partial positive charge on the hydrogen atoms, making them effective hydrogen bond donors.[5][7]

-

Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group possesses lone pairs of electrons and a partial negative charge, rendering it a strong hydrogen bond acceptor.[4][6]

The presence of both donor and acceptor sites within the same functional group allows primary amides to form extensive networks of intermolecular hydrogen bonds, which contributes to their typically high melting and boiling points compared to molecules of similar molecular weight.[6]

The Role of the gem-Difluoro Group: A Modulator and Potential Weak Acceptor

The influence of the C-F bonds on hydrogen bonding is a subject of ongoing research and some debate.[8] While inorganic fluoride is a very strong hydrogen bond acceptor, covalently bound fluorine is generally considered a weak acceptor.[9]

-

Inductive Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect through the cyclobutane ring. This effect can influence the electron density of the amide group, potentially increasing the acidity of the N-H protons and making them stronger hydrogen bond donors.

-

Fluorine as a Weak Hydrogen Bond Acceptor: There is growing evidence that organic fluorine can participate in weak hydrogen bonds, particularly with strong donors like O-H and N-H.[8][10][11] The interaction is often characterized by a C-F···H-X arrangement. The strength of this interaction is influenced by the hybridization of the carbon atom attached to fluorine and the nature of the donor group.[10] In the case of this compound, the fluorine atoms could potentially engage in both intramolecular and intermolecular hydrogen bonds with the amide N-H donors.

Potential Inter- and Intramolecular Hydrogen Bonding Scenarios

The interplay between the amide and difluoro groups gives rise to several possible hydrogen bonding scenarios.

Intermolecular Hydrogen Bonding

The primary amide group is expected to dominate the intermolecular hydrogen bonding landscape. Molecules of this compound can form robust hydrogen-bonded dimers and larger oligomeric or polymeric structures in the solid state and in non-polar solvents.[7][12] The classic N-H···O=C hydrogen bond is the most probable and strongest intermolecular interaction.[7] Weaker N-H···F-C interactions may also contribute to the overall crystal packing and intermolecular association in solution.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding depends on the conformational flexibility of the cyclobutane ring and the carboxamide side chain. A conformation that brings one of the N-H protons in close proximity to a fluorine atom could lead to the formation of a five- or six-membered ring stabilized by an N-H···F intramolecular hydrogen bond. Such an interaction, while likely weak, could influence the preferred conformation of the molecule in solution and in the gas phase.[13] The formation of intramolecular hydrogen bonds can sometimes be favored over intermolecular ones.[10]

Experimental and Computational Workflows for Characterization

A comprehensive understanding of the hydrogen bonding potential of this compound requires a combination of experimental and computational techniques.

Experimental Methodologies

A multi-technique approach is essential for a thorough experimental investigation.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule in the solid state.[14]

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction analysis. This can be achieved through slow evaporation from a suitable solvent or solvent mixture.

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. Advanced refinement techniques may be necessary to accurately locate the hydrogen atoms.[15]

-

Analysis: Analyze the refined structure to identify and characterize all intermolecular and intramolecular hydrogen bonds. Key parameters to extract include donor-acceptor distances and angles.

This technique provides unambiguous evidence of hydrogen bonding geometries in the crystalline form.[16][17]

NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.[18][19]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents of differing polarity.

-

1H NMR Analysis: Monitor the chemical shift of the amide protons (N-H) as a function of concentration and temperature. A downfield shift upon increasing concentration or decreasing temperature is indicative of intermolecular hydrogen bonding.[20]

-

19F NMR Analysis: Changes in the 19F chemical shift can provide insights into the involvement of fluorine in hydrogen bonding.

-

Advanced NMR Experiments: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information on through-space proximity between protons and fluorine atoms, suggesting potential intramolecular interactions. H/D exchange experiments can also be used to probe the accessibility and hydrogen bonding of the amide protons.[21]

FTIR spectroscopy is highly sensitive to changes in vibrational frequencies upon hydrogen bond formation.[22][23]

Protocol:

-

Sample Preparation: Prepare samples of this compound as a solid (e.g., KBr pellet) or in solution (using an appropriate solvent).

-

Data Acquisition: Record the FTIR spectrum, paying close attention to the N-H and C=O stretching regions.

-

Spectral Analysis: The formation of hydrogen bonds typically leads to a red-shift (lower frequency) and broadening of the N-H stretching band and a red-shift of the C=O stretching band.[24] The magnitude of these shifts can be correlated with the strength of the hydrogen bond.[23]

Computational Chemistry Approaches

Computational methods provide invaluable insights into the energetics and geometries of hydrogen bonds.[25]

DFT is a widely used quantum mechanical method for optimizing molecular geometries and calculating interaction energies.

Protocol:

-

Model Building: Construct computational models of the this compound monomer, dimer, and other relevant clusters.

-

Geometry Optimization: Perform geometry optimizations to find the lowest energy conformations.

-

Interaction Energy Calculation: Calculate the binding energy of the hydrogen-bonded complexes, correcting for basis set superposition error (BSSE).

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies to predict the IR spectrum and compare with experimental data.

QTAIM is a powerful method for analyzing the electron density topology to characterize chemical bonds, including hydrogen bonds.[26][27]

Protocol:

-

Wavefunction Generation: Obtain the electronic wavefunction from high-level quantum chemical calculations.

-

Topological Analysis: Analyze the electron density (ρ) and its Laplacian (∇²ρ) to locate bond critical points (BCPs) between the hydrogen bond donor and acceptor.

-

Characterization: The presence of a BCP is a necessary condition for a chemical bond. The values of ρ and ∇²ρ at the BCP provide quantitative information about the strength and nature of the hydrogen bond.[28][29]

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and communication of results.

Tabulated Data

Table 1: Predicted Hydrogen Bond Parameters from DFT Calculations

| Interaction Type | Donor-Acceptor Distance (Å) | H-Acceptor Distance (Å) | Donor-H-Acceptor Angle (°) | Interaction Energy (kcal/mol) |

| Intermolecular N-H···O=C | 2.8 - 3.2 | 1.8 - 2.2 | 160 - 180 | -4 to -8 |

| Intermolecular N-H···F-C | 3.0 - 3.5 | 2.1 - 2.6 | 130 - 160 | -1 to -3 |

| Intramolecular N-H···F-C | 2.9 - 3.4 | 2.0 - 2.5 | 120 - 150 | -0.5 to -2 |

Note: These are hypothetical values for illustrative purposes and would be populated with actual computational results.

Table 2: Experimental Spectroscopic Data

| Spectroscopic Technique | Key Observable | Unbonded (Predicted) | Bonded (Observed) |

| FTIR | ν(N-H) stretch (cm⁻¹) | ~3400-3500 | ~3200-3400 |

| FTIR | ν(C=O) stretch (cm⁻¹) | ~1690-1710 | ~1650-1680 |

| ¹H NMR | δ(N-H) (ppm) | 5.0 - 6.5 | 6.5 - 8.0 |

Note: These are representative ranges and would be replaced with specific experimental data.

Visualizations

Caption: Potential hydrogen bonding modes of this compound.

Caption: Integrated workflow for hydrogen bond analysis.

Conclusion and Future Directions

This compound possesses a rich and complex hydrogen bonding potential, driven by the strong donor and acceptor capabilities of its primary amide group and modulated by the electronic influence of the gem-difluoro substituents. The fluorine atoms themselves may act as weak hydrogen bond acceptors, contributing to the overall conformational preferences and intermolecular interactions of the molecule. A synergistic approach combining X-ray crystallography, NMR and FTIR spectroscopy, and high-level computational chemistry is essential for a complete and accurate characterization of these interactions.

Future research should focus on co-crystallization studies with other hydrogen bond donors and acceptors to further probe the molecule's interaction preferences. Additionally, investigating the impact of these hydrogen bonding patterns on the molecule's solubility, membrane permeability, and binding affinity to biological targets will be crucial for its application in drug discovery and development. The insights gained from a thorough analysis of this model system will undoubtedly inform the rational design of future fluorinated molecules with tailored properties.

References

- Vertex AI Search. (n.d.). Amides - Organic Chemistry - Science Ready.

- Wolfenden, R., & Snider, M. J. (2001). Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. Journal of the American Chemical Society, 123(46), 11491-11495.

- Ali, H., & Arshad, S. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(2), 148-163.

- Venkata Ramiah, K., & Syamalamba, K. (1962). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences - Section A, 56(4), 232-239.

- Wunan, G., et al. (2021). Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. Crystal Growth & Design, 21(4), 2276-2286.

-

Wikipedia. (2024). Amide. In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Clark, J. (2023). an introduction to amides. Chemguide. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2024). Hydrogen bond. In Wikipedia. Retrieved February 27, 2026, from [Link]

- Champagne, P. A., Desroches, J., & Paquin, J. F. (2015).

- Schneider, H. J. (2012). Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. Chemical Science, 3(5), 1381-1392.

- Testa, B., Carrupt, P. A., & Rey, S. (2002). The Hydrogen-Bond: computational approaches and applications to drug design. Annales Pharmaceutiques Françaises, 60(6), 386-396.

- Champagne, P. A., et al. (2015).

- Les, A., et al. (2017). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Studies. Chemistry – A European Journal, 23(34), 8269-8277.

- Champagne, P. A., et al. (2015).

- McDonald, I. K., & Thornton, J. M. (1995). application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains. Protein Engineering, Design and Selection, 8(3), 217-224.

- Michalska, D., et al. (2008). Inter- and intramolecular hydrogen bonds – Structures of 1-methylpyrrole-2-carboxamide and 1-hydroxypyrrole-2-carboxamide. Journal of Molecular Structure, 875(1-3), 546-554.

- Maréchal, Y. (2020). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Applied Sciences, 10(18), 6234.

-

Wikipedia. (2024). Atoms in molecules. In Wikipedia. Retrieved February 27, 2026, from [Link]

- Grabowsky, S., et al. (2016). Hydrogen atoms can be located accurately and precisely by x-ray crystallography. Science Advances, 2(5), e1600192.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The properties, uses, and synthesis of 3,3-Difluorocyclobutanecarboxylic acid. Retrieved February 27, 2026, from [Link]

-

Fadeev, E. (2010, March 8). What NMR experiments can be used to detect hydrogen bonds? Chemistry Stack Exchange. Retrieved February 27, 2026, from [Link]

-

Quora. (2022, December 11). What is the difference in bonding between hydrogen fluoride and hydrogen gas? How does fluorine affect this? Retrieved February 27, 2026, from [Link]

- DeJong, C. S., et al. (2016). Fluorine atom influence on intramolecular hydrogen bonding, isomerization and methyl group rotation in fluorinated acetylacetone. Journal of Molecular Modeling, 22(12), 291.

- Khavrutskii, I. V., et al. (2008). Computational study of proper and improper hydrogen bonding in methanol complexes. Canadian Journal of Chemistry, 86(7), 740-751.

- Wang, Y., & Yu, Z. X. (2019). Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. Organic Letters, 21(24), 9963-9967.

- Nagaoka, Y., et al. (2007). Criteria for determining the hydrogen-bond structures of a tyrosine side chain by fourier transform infrared spectroscopy: density functional theory analyses of model hydrogen-bonded complexes of p-cresol. Biochemistry, 46(51), 14936-14946.

- Shenderovich, I. G. (2014). The hydrogen bond – practice and QTAIM theory. RSC Advances, 4(51), 26928-26931.

-

University of Southampton. (n.d.). Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols. Retrieved February 27, 2026, from [Link]

- Dalvit, C., & Vulpetti, A. (2011). Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Hydrogen Bond Acidity Values. ChemMedChem, 6(1), 104-114.

- Di Pietro, S., & Rizzato, S. (2022). Chapter 11: Hydrogen Bonds and NMR. In Comprehensive NMR. Royal Society of Chemistry.

- Zhang, S., et al. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment.

- Bader, R. F. (2005). QTAIM: quantum theory of atoms in molecules.

- Smith, A. D., et al. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv.

- Limbach, H. H. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1), S1-S2.

- Martinez-Felipe, A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Physical Chemistry Chemical Physics, 18(44), 30561-30573.

- Martinez-Felipe, A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Physical Chemistry Chemical Physics, 18(44), 30561-30573.

-

ResearchGate. (2026, February 1). NMR spectroscopy studies of hydrogen bonding. Retrieved February 27, 2026, from [Link]

-

Rowan. (2024, August 6). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Retrieved February 27, 2026, from [Link]

- Straka, M., & Marek, R. (2015). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. ChemPhysChem, 16(12), 2491-2495.

- Sokołowska, A., & Filarowski, A. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3936.

-

ResearchGate. (n.d.). The Quantum Theory of Atoms In Molecules. Retrieved February 27, 2026, from [Link]

- Nishiyama, Y., et al. (2019). Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography.

-

Wikipedia. (2024). X-ray crystallography. In Wikipedia. Retrieved February 27, 2026, from [Link]

- Royappa, T. (n.d.). 1 X-ray Crystallography. CCDC.

- Wang, Y., et al. (2019). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons.

- Foroutan-Nejad, C. (n.d.).

-

ResearchGate. (2025, August 7). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved February 27, 2026, from [Link]

- Dolbier Jr, W. R., & Al-Fekri, D. M. (1984). 3,3-Difluorocyclobutene. Synthesis and reaction with diazomethane. The Journal of Organic Chemistry, 49(13), 2381-2384.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 3. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Hydrogen atoms can be located accurately and precisely by x-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. books.rsc.org [books.rsc.org]

- 19. Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. What NMR experiments can be used to detect hydrogen bonds? - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 22. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. "Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-" by Abby C. Guerin, Kristi Riley et al. [repository.lsu.edu]

- 24. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentox ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17819G [pubs.rsc.org]

- 25. The Hydrogen-Bond: computational approaches and applications to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 27. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 28. The hydrogen bond – practice and QTAIM theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. is.muni.cz [is.muni.cz]

3,3-Difluorocyclobutane-1-carboxamide as a Bioisostere for Carbonyl Groups: A Strategic Guide for Medicinal Chemists

Executive Summary

The transition from flat, sp2-hybridized aromatic and carbonyl-containing structures to sp3-enriched frameworks is a cornerstone of modern medicinal chemistry, often referred to as the "escape from flatland." Among the myriad of structural motifs explored, the 3,3-difluorocyclobutane scaffold has emerged as a highly versatile bioisostere. Specifically, when incorporated as 3,3-difluorocyclobutane-1-carboxamide, it serves as an exceptional surrogate for traditional carbonyl groups, aryl amides, and planar lipophilic systems. This whitepaper details the physicochemical rationale, mechanistic advantages, and synthetic implementation of this motif, grounded in recent advancements in targeted therapeutics.

Mechanistic Rationale: The "Escape from Flatland" and Carbonyl Bioisosterism

Carbonyl groups and planar amides are ubiquitous in drug design, primarily functioning as hydrogen bond acceptors and structural linkers. However, their planar geometry and susceptibility to metabolic reduction or nucleophilic attack can severely compromise a drug candidate's pharmacokinetic profile. The strategic replacement of a carbonyl or planar amide with a this compound leverages several key physicochemical principles [1]:

-

Electronegativity and Dipole Moment : Fluorine is the most electronegative element. A gem-difluoromethylene (CF₂) group possesses a strong local dipole that mimics the electron density and directionality of a carbonyl oxygen, allowing it to maintain critical interactions within a target's binding pocket without the associated metabolic liabilities.

-

Lipophilicity : Unlike the highly polar carbonyl group, the CF₂ moiety is lipophilic. This substitution significantly enhances passive membrane permeability and central nervous system (CNS) penetration.

-

Conformational Restriction : The cyclobutane ring enforces a rigid, three-dimensional sp3 geometry. This reduces the entropic penalty upon target binding compared to flexible acyclic chains and prevents the molecule from adopting off-target planar conformations [2].

Bioisosteric replacement logic: Planar carbonyls to 3,3-difluorocyclobutane scaffolds.

Physicochemical Profiling: Comparative Data

To illustrate the impact of this bioisosteric replacement, we compare the theoretical and observed properties of a standard benzamide against its this compound counterpart. The data below synthesizes the structural causality behind these property shifts [3].

| Property | Benzamide (Standard) | This compound | Causality / Impact on Drug Design |

| Hybridization | sp2 (Planar) | sp3 (3D) | Increases target specificity; reduces off-target intercalation. |

| Lipophilicity (LogP) | Baseline | Higher (+0.5 to +1.0) | Enhances passive membrane permeability and oral bioavailability. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant | Fluorine's strong C-F bond prevents CYP450-mediated metabolism. |

| TPSA (Ų) | ~43.0 | ~29.0 | Reduced polar surface area improves blood-brain barrier (BBB) crossing. |

Case Study in Drug Discovery: RIPK1 Inhibitors

A compelling demonstration of this bioisosteric strategy is found in the recent discovery of benzothiazole derivatives as orally active Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors [1]. RIPK1 is a critical node in the TNF signaling pathway, driving necroptosis and inflammation in diseases like acute respiratory distress syndrome (ARDS) and systemic inflammatory response syndrome (SIRS).

In optimizing their lead compound, researchers faced a tight and limited hydrophobic allosteric pocket within RIPK1. Traditional planar groups failed to achieve the necessary potency and pharmacokinetic profile. By introducing a this compound moiety (specifically synthesizing compound 21i), the research team successfully optimized the hydrophobic interactions within the allosteric pocket. The sp3 character of the cyclobutane ring projected the difluoro group perfectly to mimic necessary carbonyl interactions while maximizing van der Waals contacts, resulting in a highly potent anti-necroptotic agent with excellent oral bioavailability [1].

RIPK1 signaling pathway and targeted allosteric inhibition by the bioisosteric compound.

Experimental Protocols: Synthesis and Validation

The synthesis of this compound derivatives requires careful selection of coupling reagents to ensure high yields and prevent epimerization or degradation of the strained cyclobutane ring. The following protocol outlines a self-validating system for amide coupling, utilizing HATU as the coupling agent [1].

Rationale for Reagent Selection

-

HATU : Chosen over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electron-deficient amines with the sp3-rich 3,3-difluorocyclobutane-1-carboxylic acid.

-

DIPEA (N,N-Diisopropylethylamine) : A non-nucleophilic base that effectively deprotonates the carboxylic acid without participating in unwanted side reactions.

-

DMF (Dimethylformamide) : A polar aprotic solvent that fully solubilizes both the organic precursors and the highly polar HATU reagent.

Step-by-Step Methodology

-

Activation : Dissolve 3,3-difluorocyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature. Add HATU (1.2 equiv) and stir for an additional 15 minutes to form the active ester intermediate.

-

Coupling : Add the target amine (e.g., a benzothiazole derivative, 1.0 equiv) to the reaction mixture. Stir at room temperature for 12 hours. The progress of the reaction must be monitored via TLC or LC-MS to ensure complete consumption of the amine.

-

Quenching and Extraction : Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. This step is critical to remove DMF, unreacted acid, and HATU byproducts. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification : Concentrate the organic layer under reduced pressure and purify via flash column chromatography (typically using a hexane/ethyl acetate gradient).

-

Self-Validation : The isolated product must be validated using ¹H NMR, ¹⁹F NMR, and LC-MS. Specifically, the ¹⁹F NMR spectrum will confirm the integrity of the gem-difluoro group (typically appearing as an AB quartet or a multiplet around -80 to -100 ppm, depending on stereochemistry and substitution), ensuring the cyclobutane ring remained intact during the basic coupling conditions.

Step-by-step synthetic and validation workflow for 3,3-difluorocyclobutane-1-carboxamides.

Conclusion

The this compound motif represents a triumph of rational drug design. By merging the lipophilic, carbonyl-mimicking properties of the gem-difluoro group with the conformational rigidity of an sp3 cyclobutane ring, medicinal chemists can systematically overcome the pharmacokinetic and metabolic liabilities of traditional planar amides and carbonyls. As demonstrated in recent RIPK1 inhibitor developments, this bioisostere is poised to become a staple in the optimization of targeted therapeutics.

References

-

Zhang, C., et al. "Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy." European Journal of Medicinal Chemistry, 2025. URL:[Link]

-

"Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery." Green Chemistry, RSC Publishing, 2024. URL:[Link]

-

"Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." The Journal of Organic Chemistry, ACS Publications, 2024. URL:[Link]

metabolic stability profile of 3,3-difluorocyclobutane-1-carboxamide

The following technical guide details the metabolic stability profile of 3,3-difluorocyclobutane-1-carboxamide . This analysis is structured for drug discovery professionals, focusing on the mechanistic impact of the gem-difluoro motif on pharmacokinetics, physicochemical properties, and experimental validation.

Technical Whitepaper | Medicinal Chemistry & DMPK

Executive Summary

The This compound moiety represents a high-value bioisostere in modern medicinal chemistry, utilized to optimize metabolic stability and physicochemical properties. This scaffold functions as a metabolically robust surrogate for traditional aliphatic amides, ethers, or carbonyl-containing rings.

Its core value proposition lies in Metabolic Blockade :

-

C-H Oxidation Resistance: The gem-difluoro substitution at the C3 position eliminates the most labile site for Cytochrome P450 (CYP)-mediated hydroxylation.

-

Conformational Control: The "butterfly" puckering of the cyclobutane ring (

) directs the amide vector, potentially shielding it from hydrolytic amidases. -

Lipophilicity Modulation: It lowers lipophilicity (

) relative to non-polar surrogates (e.g., tert-butyl) while maintaining sufficient permeability.

Physicochemical Basis of Stability

To understand the metabolic profile, we must first establish the electronic and structural environment created by the 3,3-difluoro substitution.

Electronic Inductive Effects ( )

Fluorine is the most electronegative element (

-

Impact on Amide: The

effect propagates to the C1-carboxamide. While attenuated by distance ( -

Impact on pKa: If the amide is hydrolyzed to the corresponding acid (3,3-difluorocyclobutanecarboxylic acid), the pKa drops by approximately 0.3–0.5 units compared to the non-fluorinated analog, altering renal clearance rates of the metabolite.

Conformational Puckering

Unlike the planar cyclopropane, cyclobutane adopts a puckered conformation to relieve torsional strain.

-

The "Butterfly" Effect: The 3,3-difluoro substitution reinforces this puckering. The large dipole moment of the

group favors conformations that minimize dipolar repulsion with the amide functionality. -

Steric Shielding: This fixed geometry can sterically hinder the approach of CYP450 iron-oxo species to the adjacent C2/C4 protons, providing "bystander" metabolic protection.

Metabolic Pathways & Resistance Mechanisms

The metabolic fate of this compound is defined by what does not happen as much as what does.

Primary Resistance: Blockade of C3-Hydroxylation

In unsubstituted cyclobutanes, the C3 position is the primary "soft spot" for oxidative metabolism (hydroxylation followed by ring opening or ketone formation).

-

Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).

-

Outcome: The gem-difluoro group effectively "caps" this metabolic liability, rendering the C3 position metabolically inert under physiological conditions.

Secondary Pathway: Amide Hydrolysis

With the ring oxidation blocked, the primary clearance pathway often shifts to the amide bond.

-

Enzymes: Carboxylesterases (CES) and Amidases.

-

Stability Factor: Primary amides (

) are generally more stable than esters. The 3,3-difluoro scaffold's bulk and lipophilicity ( -

Metabolite: 3,3-difluorocyclobutane-1-carboxylic acid (generally stable, excreted renally).

Diagram: Metabolic Decision Tree

The following Graphviz diagram illustrates the metabolic fate comparison between the native cyclobutane and the fluorinated analog.

Figure 1: Comparative metabolic fate. The 3,3-difluoro substitution effectively shuts down the oxidative instability inherent to the cyclobutane ring.

Experimental Assessment Protocols

To validate the stability profile in a drug discovery campaign, the following self-validating experimental workflows are recommended.

In Vitro Microsomal Stability (HLM/RLM)

Objective: Determine Intrinsic Clearance (

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Substrate Conc: 1

M (to ensure first-order kinetics). -

Cofactors: NADPH (regenerating system).

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

-

Control: Include without NADPH to distinguish enzymatic oxidation from chemical hydrolysis (amidase activity often persists without NADPH if not inhibited).

Interpretation:

-

High Stability (

): Indicates the F2-blockade is effective and amide hydrolysis is slow. -

NADPH-Independent Loss: Indicates amidase-mediated hydrolysis is the driver.

Metabolite Identification (MetID)

Objective: Confirm the site of metabolism (SOM).

Workflow:

-

Incubate at higher concentration (10

M) for 60 min. -

Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Search Triggers:

-

+16 Da: Hydroxylation (Check for C2/C4 oxidation).

-

+1 Da: Hydrolysis (Amide

Acid; -15 Da mass shift from parent if loss of -

-20 Da: HF elimination (Rare, indicates instability).

-

Comparative Data Summary (SAR)

The following table summarizes the expected impact of the 3,3-difluoro motif compared to standard structural analogs.

| Feature | Cyclobutane-1-carboxamide | This compound | tert-Butyl-carboxamide |

| C3 Metabolic Liability | High (Oxidation prone) | None (Blocked) | Low (Methyl oxidation possible) |

| Lipophilicity (LogD) | Low | Moderate (+0.4 vs H-analog) | High |

| Solubility | High | High (Polar C-F bonds) | Low |

| Conformation | Flexible Puckering | Rigidified Pucker | Fixed Rotamer |

| Primary Clearance | Oxidation + Hydrolysis | Hydrolysis (Renal) | Oxidation |

Workflow for Optimization

If the 3,3-difluoro analog shows high clearance due to amide hydrolysis, the following optimization logic applies:

Figure 2: Optimization logic flow based on metabolic stability data.

References

-

Grygorenko, O. O., et al. (2022).[1] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal.

-

Mykhailiuk, P. K. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." ACS Publications.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Piotrowski, D. W., et al. (2021). "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." RSC Medicinal Chemistry.

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

literature review of 3,3-difluorocyclobutane-1-carboxamide in drug discovery

[1]

Executive Summary

The this compound scaffold has emerged as a high-value pharmacophore in modern drug discovery.[1] It serves as a metabolically robust bioisostere for lipophilic alkyl groups (e.g., tert-butyl, cyclohexyl) and polar amides.[1] Its utility is driven by the gem-difluoro effect , which lowers the ring's puckering angle (~24° vs. ~30° for cyclobutane), alters the dipole moment, and blocks metabolic oxidation at the typically labile C3 position. This guide details the structural physics, synthesis, and application of this moiety, exemplified by the FDA-approved IDH1 inhibitor Ivosidenib .

Physicochemical Profiling & The Fluorine Effect

Conformational Dynamics (The Puckering Effect)

Unlike the planar cyclopropane ring, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain from eclipsed methylene hydrogens.

-

Cyclobutane: Puckering angle

≈ 30°.[1][2] -

3,3-Difluorocyclobutane: The introduction of two fluorine atoms creates a gauche effect and dipole-dipole repulsions that flatten the ring slightly.[1]

-

Result: The puckering angle decreases to approximately 20–24° . This altered geometry positions substituents at the C1 position (the carboxamide) into a distinct vector compared to the non-fluorinated parent, often improving ligand-target complementarity.

Metabolic Stability & Lipophilicity

The C-F bond is the strongest single bond to carbon (~105 kcal/mol).[1] Replacing C-H bonds at the 3-position blocks oxidative metabolism (e.g., by cytochrome P450s) that typically occurs at the most accessible methylene sites.

Table 1: Comparative Physicochemical Properties

| Property | Cyclobutane-1-carboxamide | This compound | Impact in Drug Design |

| Ring Conformation | Puckered (~30°) | Flattened Puckered (~24°) | Alters vector of substituent display.[1] |

| Metabolic Liability | High (C3 oxidation) | Low (Blocked C3) | Increases half-life ( |

| Lipophilicity (LogP) | Moderate | Lower (Polar C-F bonds) | Improves solubility; reduces non-specific binding.[1] |

| Electronic Effect | Neutral | Electron Withdrawing | Lowers pKa of the amide NH; increases H-bond donor strength.[1] |

Synthetic Methodologies

Two primary routes exist for accessing the this compound scaffold: Deoxofluorination (Lab Scale) and [2+2] Cycloaddition (Industrial Scale).[1]

DOT Diagram: Synthetic Pathways

The following diagram illustrates the two convergent routes to the target scaffold.

Caption: Convergent synthetic routes. Route 1 (Top) utilizes direct fluorination of the ketone. Route 2 (Bottom) utilizes [2+2] cycloaddition for scalable access.[1]

Medicinal Chemistry Applications (Case Studies)

Case Study: Ivosidenib (Tibsovo)

Therapeutic Area: Acute Myeloid Leukemia (AML) Target: Mutant Isocitrate Dehydrogenase 1 (IDH1)[1][3][4][5]

Ivosidenib is the premier example of this scaffold's utility. The molecule features a 3,3-difluorocyclobutyl amine linked via a glycinamide backbone.

-

Role of the Scaffold: The 3,3-difluorocyclobutyl group occupies a specific hydrophobic pocket in the IDH1 dimer interface.

-

Why Fluorine? The gem-difluoro substitution prevents metabolic oxidation of the cyclobutyl ring, which would otherwise be a "soft spot" for clearance. Furthermore, the electron-withdrawing nature of the fluorine atoms modulates the basicity of the adjacent amine nitrogen, influencing the intramolecular hydrogen bonding network.

Bioisosteric Replacement Strategy

In hit-to-lead optimization, the this compound is often deployed to replace:

-

Cyclohexyl/Cyclopentyl groups: To reduce lipophilicity (LogD) and improve metabolic stability while maintaining steric volume.[1]

-

tert-Butyl groups: To eliminate potential metabolic hot-spots (methyl oxidation) while retaining a bulky, hydrophobic profile.[1]

-

Linear alkyl chains: To introduce rigidity (entropy reduction), potentially improving binding affinity.[1]

DOT Diagram: Ivosidenib Pharmacophore Logic

Caption: Structural logic of the 3,3-difluorocyclobutyl moiety in Ivosidenib, highlighting metabolic and conformational roles.

Experimental Protocol: Synthesis of this compound

Objective: Synthesis of the primary carboxamide from 3,3-difluorocyclobutanecarboxylic acid.

Reagents:

-

3,3-Difluorocyclobutanecarboxylic acid (1.0 eq)[1]

-

HATU (1.2 eq)[1]

-

Ammonium Chloride (

, 2.0 eq) or Aqueous Ammonia[1] -

DIPEA (N,N-Diisopropylethylamine, 3.0 eq)[1]

-

DMF (Dimethylformamide, anhydrous)[1]

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) and anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at

.[1] -

Coupling Agent: Add HATU (1.2 eq) in one portion. Stir at

for 15–30 minutes to form the activated ester. -

Amidation: Add solid ammonium chloride (2.0 eq) or dropwise addition of 28% aqueous ammonia.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the mass of the product (

).[1] -

Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated

, and brine. -

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (typical eluent: 0–10% MeOH in DCM) to yield the this compound as a white solid.[1]

Validation:

References

-

Popons, N., et al. "Ivosidenib: An IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2018. Link (Generalized citation for Ivosidenib structure/discovery).[1]

-

Fray, M. J., et al. "A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid." Synthetic Communications, 2005, 35(5), 657–662.[1] Link[1]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link[1]

-

Wzorek, A., et al. "3,3-Difluorocyclobutane-1-carboxylic acid: A versatile building block."[1] Chemical Papers, 2019. (Synthesis and properties verification).

-

FDA Label - Tibsovo (Ivosidenib). "Full Prescribing Information."[1] U.S. Food and Drug Administration.[1] Link

Methodological & Application

standard protocols for amide coupling with 3,3-difluorocyclobutane-1-carboxamide

This guide outlines the standard and advanced protocols for utilizing 3,3-difluorocyclobutane-1-carboxamide in medicinal chemistry. It addresses two distinct synthetic needs:

-

Synthesis of the Carboxamide (from the parent acid).

-

Cross-Coupling of the Carboxamide (N-arylation to generate drug-like scaffolds).

Part 1: Strategic Overview & Chemical Logic

This compound is a high-value bioisostere in drug discovery.[1] The gem-difluoro motif imparts unique electronic and conformational properties:

-

Lipophilicity Modulation: The fluorine atoms lower the lipophilicity (

) compared to the cyclobutyl analog while preventing metabolic oxidation at the C3 position. -

Conformational Puckering: The ring adopts a puckered conformation to minimize torsional strain and dipole repulsion, influencing the vector of the amide bond.

-

Acidity: The electron-withdrawing effect of the fluorine atoms increases the acidity of the amide N-H protons (

in DMSO vs. 25 for non-fluorinated), making this substrate particularly reactive in base-mediated cross-coupling (Goldberg/Buchwald conditions).[1]

Workflow Decision Tree

Use this logic map to select the correct protocol based on your starting material and target.

Figure 1: Synthetic decision tree for 3,3-difluorocyclobutane derivatives.

Part 2: Synthesis of the Building Block (Protocol A)

Objective: Conversion of 3,3-difluorocyclobutane-1-carboxylic acid to the primary amide.

Mechanistic Insight